molecular formula C6H12ClN3O B2705616 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride CAS No. 686344-72-9

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride

Cat. No. B2705616
M. Wt: 177.63
InChI Key: QOMXFIHPNMFPTD-UHFFFAOYSA-N
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Patent
US07176210B2

Procedure details

To a solution of 2-benzhydryl-5-methyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one (I-5A-10a; 189 mg, 0.619 mmol) in methanol (30 ml) was added 1 M HCl in diethyl ether (1.3 ml). After the addition of 20% Pd(OH)2 on carbon (50% water; 95 mg), the mixture was placed on a Parr® shaker and then reduced (50 psi H2) at room temperature for 5 hours. The reaction was filtered through a 0.45 μM disk, and then concentrated, in vacuo, to give a solid. Trituration from diethyl ether afforded I-5A-10b (124 mg, 94%) as an off-white solid: +APcI MS (M+1) 142.0; 1H NMR (400 MHz, CD3OD) δ 4.38 (d, J=12.0 Hz, 2H), 4.17 (s, 2H), 4.13 (d, J=12.5 Hz, 2H), 2.71 (s, 3H).
Name
2-benzhydryl-5-methyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one
Quantity
189 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
95 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][C:16]2([C:21](=[O:22])[N:20]=[CH:19][N:18]2[CH3:23])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[ClH:24]>CO.C(OCC)C.[OH-].[OH-].[Pd+2]>[ClH:24].[CH3:23][N:18]1[CH2:19][NH:20][C:21](=[O:22])[C:16]21[CH2:17][NH:14][CH2:15]2 |f:4.5.6,7.8|

Inputs

Step One
Name
2-benzhydryl-5-methyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one
Quantity
189 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC2(C1)N(C=NC2=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
1.3 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
95 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a 0.45 μM disk
CONCENTRATION
Type
CONCENTRATION
Details
concentrated, in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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